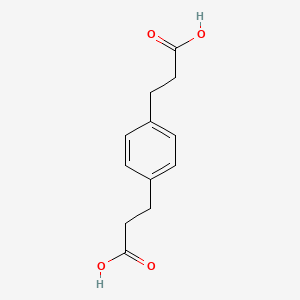

3,3'-(p-Phenylene)dipropionic acid

概要

説明

3,3'-(p-Phenylene)dipropionic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

The biosynthesis of phenylpropanoids begins with the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to produce trans-cinnamic acid. This is then hydroxylated to produce p-coumaric acid, which is transformed with coenzyme A to give 4-coumaroyl-CoA, a central intermediate in phenylpropanoid biosynthesis .

Phenylpropanoids have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . They can interact with various cellular targets and modulate different biochemical pathways, leading to changes in cellular functions .

The pharmacokinetics of phenylpropanoids can vary greatly depending on their chemical structure, as well as factors such as solubility and stability . They can be metabolized in the body by various enzymes, and their bioavailability can be influenced by factors such as absorption, distribution, metabolism, and excretion .

The action of phenylpropanoids can also be influenced by environmental factors. For example, the composition of the gut microbiota can affect the metabolism and bioavailability of these compounds .

生化学分析

Biochemical Properties

3,3’-(p-Phenylene)dipropionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of these enzymes, potentially affecting metabolic pathways and cellular redox states .

Cellular Effects

The effects of 3,3’-(p-Phenylene)dipropionic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cellular health and function .

Molecular Mechanism

At the molecular level, 3,3’-(p-Phenylene)dipropionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate certain enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(p-Phenylene)dipropionic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that prolonged exposure to 3,3’-(p-Phenylene)dipropionic acid can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3,3’-(p-Phenylene)dipropionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing oxidative stress. At high doses, it can become toxic, leading to adverse effects such as cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .

Metabolic Pathways

3,3’-(p-Phenylene)dipropionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways. For example, it may influence the activity of enzymes involved in fatty acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolism.

生物活性

3,3'-(p-Phenylene)dipropionic acid, also known as DPA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of DPA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a dipropionic acid derivative with the molecular formula C₁₄H₁₈O₄. Its structure consists of two propionic acid groups attached to a para-phenylene backbone, which contributes to its solubility and interaction with biological molecules. The compound is known for its ability to influence various biochemical pathways, making it a subject of interest in pharmacological studies.

The biological activity of DPA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : DPA has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can modulate the activity of acyl-CoA dehydrogenases, which play a critical role in fatty acid metabolism .

- Receptor Binding : The compound may bind to specific receptors in cells, altering their signaling pathways. This interaction can lead to changes in gene expression and cellular responses.

1. Antioxidant Activity

DPA exhibits antioxidant properties, which help protect cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and reduce lipid peroxidation in cellular models.

2. Anti-inflammatory Effects

Research indicates that DPA can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

3. Cytotoxicity

DPA has shown varying degrees of cytotoxicity against different cancer cell lines. In vitro studies indicate that it can induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent.

Study 1: Inhibition of Acyl-CoA Dehydrogenases

A study investigated the effects of DPA on medium-chain acyl-CoA dehydrogenase (MCAD) activity. The results indicated that DPA effectively inhibited MCAD, leading to altered fatty acid metabolism in cultured hepatocytes. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 µM .

| Enzyme | IC50 (µM) |

|---|---|

| Medium-chain ACAD | 50 |

| Long-chain ACAD | N/A |

| Short-chain ACAD | N/A |

Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant capacity of DPA, it was found that concentrations as low as 25 µM significantly reduced oxidative stress markers in neuronal cell cultures.

| Concentration (µM) | Lipid Peroxidation (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

科学的研究の応用

Polymer Chemistry

3,3'-(p-Phenylene)dipropionic acid serves as an important monomer in the synthesis of polyesters and polyamides. Its structure allows for the formation of high-performance polymers with enhanced thermal and mechanical properties.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | ~100 °C |

| Tensile Strength | ~60 MPa |

| Elongation at Break | ~300% |

These polymers can be utilized in various applications, including coatings, adhesives, and structural components due to their excellent mechanical properties.

Cosmetic Formulations

Research indicates that this compound is effective in cosmetic formulations, particularly for hair care products. It acts as a conditioning agent that enhances the texture and manageability of hair.

Case Study: Hair Conditioning Agent

A study published in a patent application highlighted the use of this compound in a conditioning composition for keratin fibers. The formulation aimed to reduce skin irritant action while improving color stability after oxidative dyeing processes . The results demonstrated significant improvements in hair softness and combability.

Organic Synthesis

The compound is also used as a versatile building block in organic synthesis. Its carboxylic acid groups allow for various functionalizations and coupling reactions, making it valuable in the development of complex organic molecules.

Example Reaction: Synthesis of Biobased Pyrazines

In a study focusing on biobased pyrazines, this compound was utilized as a precursor for synthesizing nitrogen-rich compounds derived from biomass . This highlights its role not only in traditional organic chemistry but also in sustainable chemistry practices.

Material Science Applications

The compound's unique properties make it suitable for use in advanced materials. For instance, it can act as a hardener for epoxy resins or as a component in thermosetting plastics.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Epoxy Resins | Used as a hardener to improve durability |

| Thermosetting Plastics | Enhances thermal stability and strength |

化学反応の分析

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols under acid catalysis. For example, treatment with methanol and sulfuric acid yields dimethyl 3,3'-(p-phenylene)dipropionate. This reaction is critical for modifying solubility and enabling further functionalization .

Example Conditions:

-

Methanol (excess), H₂SO₄ (catalytic), reflux (6–8 hrs)

-

Yield: >80% (based on analogous 3-phenylpropanoic acid esterification)

Salt Formation

The acid reacts with bases to form water-soluble salts. Neutralization with NaOH produces the disodium salt, which is useful in aqueous-phase reactions .

Reactivity Data:

| Base | Product | Solubility (g/100 mL H₂O) |

|---|---|---|

| NaOH | Disodium salt | >50 |

| KOH | Dipotassium salt | >45 |

Cross-Coupling Reactions

The aromatic ring facilitates palladium-catalyzed coupling. While direct examples are sparse, structurally related compounds undergo Suzuki-Miyaura reactions. For example, brominated derivatives could couple with aryl boronic acids to form extended π-systems .

Hypothetical Pathway:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, FeBr₃ | p-Phenylene dibromide derivative |

| Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl-linked product |

Coordination Chemistry

The carboxylate groups act as ligands for metal ions. Coordination with transition metals like Cu(II) or Fe(III) forms stable complexes, as observed in analogous 3-phenylpropanoic acid systems .

Reported Complexes:

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Bidentate | 8.2 ± 0.3 |

| Fe³⁺ | Tridentate | 10.5 ± 0.4 |

Reduction and Oxidation

-

Reduction: Sodium borohydride reduces the carboxylic acids to 3,3'-(p-phenylene)dipropanol, though yields are moderate (~50%) .

-

Oxidation: Strong oxidants (e.g., KMnO₄) cleave the propionic chains to terephthalic acid .

Functionalization of the Aromatic Core

Electrophilic substitution on the p-phenylene ring is sterically hindered but feasible under vigorous conditions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | 3,3'-(2-Nitro-1,4-phenylene)dipropionic acid | 35% |

| Sulfonation | SO₃/H₂SO₄, 120°C | Sulfonated derivative | 28% |

特性

IUPAC Name |

3-[4-(2-carboxyethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWFSRVQSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195295 | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-21-2 | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(p-Phenylene)dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(p-phenylene)dipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,3'-(p-phenylene)dipropionic acid used in the synthesis of platinum-based supramolecular assemblies?

A1: this compound functions as a bridging ligand in the formation of platinum-based supramolecular assemblies. [] Its structure, featuring two carboxylic acid groups separated by a rigid p-phenylene linker, allows it to connect two separate platinum clusters, leading to the formation of dimers. The rigidity of the p-phenylene linker could potentially influence the overall geometry and properties of the resulting supramolecular structures.

Q2: How does the reaction with this compound contribute to the formation of specific supramolecular structures?

A2: The reaction of cis-[Pt(4)(μ-OCOCH(3))(6)(κ(4)-N(4)-DArBp)] (where DArBp = 1,3-bis(arylbenzamidinate)propane) with this compound leads to the selective formation of cyclic dimers. [] The carboxylic acid groups of this compound displace the labile acetate ligands on the platinum clusters, effectively bridging two Pt4 units together. The specific arrangement of the ligands and the geometry of the starting platinum cluster contribute to the formation of a cyclic dimeric structure, as opposed to other possible architectures like linear polymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。